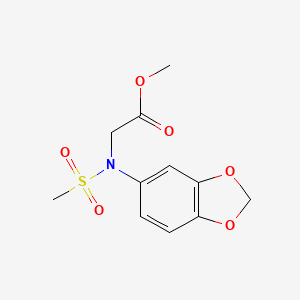
methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is a related compound with the molecular formula C12H17NO2 and a molecular weight of 207.2689 . Another related compound is “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine” with a molecular formula of C9H12NO2 and a molecular weight of 166.20 .
Synthesis Analysis
“N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ([11C]MBDB)” was prepared by methylation of the demethyl precursor BDB with [11C]CHI . The radiosynthesis was optimized with regard to temperature, reaction time, and amount of precursor .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is available as a 2d Mol file . The IUPAC Standard InChIKey for this compound is USWVWJSAJAEEHQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity .
Physical And Chemical Properties Analysis
The molecular weight of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is 207.2689 . Another related compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, has a molecular weight of 166.20 .
Aplicaciones Científicas De Investigación
Chemical Modification and Synthesis
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is an important intermediate in the chemical modification of biopolymers, contributing to the development of novel materials with specific properties. Petzold-Welcke et al. (2014) discuss the modification of xylan, a biopolymer, to produce ethers and esters with unique properties, potentially applicable in drug delivery and as antimicrobial agents. This work highlights the utility of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate in synthesizing xylan derivatives for broad applications, including in the pharmaceutical sector (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Drug Delivery Systems
In the realm of drug delivery, advancements in nanoformulations have shown significant potential for improving therapeutic outcomes in cardiovascular diseases. Geldenhuys et al. (2017) review the development of delivery systems, including the use of small organic compounds and nanoparticles, to target the cardiovascular system effectively. This research underscores the potential of incorporating chemical entities like methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate in creating effective formulations for cardiovascular therapeutics (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Photolysis and Environmental Impact
The study of sulfonylurea herbicides' photolysis, including compounds related to methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, reveals insights into their environmental fate and degradation. Headley et al. (2010) provide a comprehensive review on the mass spectrometry of sulfonylurea herbicides' photolysis in Canadian Prairie waters, highlighting the importance of understanding these processes for environmental monitoring and pollution control (Headley, Du, Peru, & McMartin, 2010).
Antimicrobial and Antioxidant Properties
Chemical derivatives of D-glucans, potentially synthesized using intermediates like methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, have been studied for their antimicrobial and antioxidant properties. Kagimura et al. (2015) discuss the biological and technological potential of chemically modified D-glucans, including their application as anticoagulants, antitumors, antioxidants, and antivirals. This review highlights the broad applicability of such chemically modified biopolymers in the biomedical and pharmaceutical industries (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).
Mecanismo De Acción
Target of Action
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is a complex compound with a structure similar to other known substances Compounds with similar structures have been found to interact with monoaminergic systems, binding to dopamine, serotonin, and norepinephrine transporters .
Mode of Action
Based on its structural similarity to other substances, it is predicted that it may inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially leading to various physiological effects.
Biochemical Pathways
Compounds with similar structures have been found to affect the monoaminergic systems . This could potentially influence various downstream effects, including mood regulation, cognition, and motor control.
Result of Action
Based on its predicted interaction with monoaminergic systems , it could potentially lead to changes in mood, cognition, and motor control.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-16-11(13)6-12(19(2,14)15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFMKXLABDIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

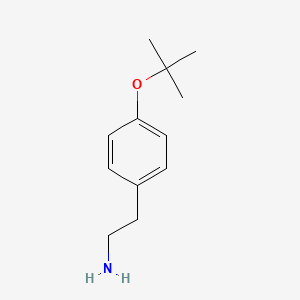
![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)
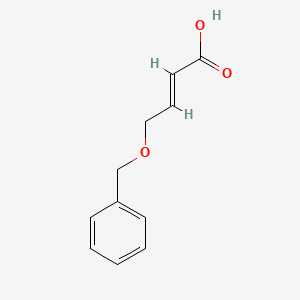
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)
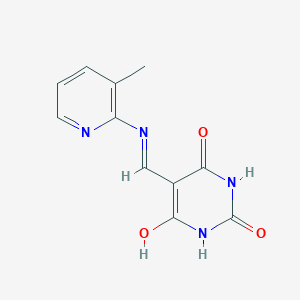
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)
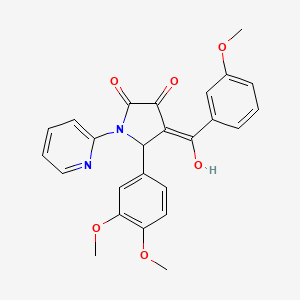
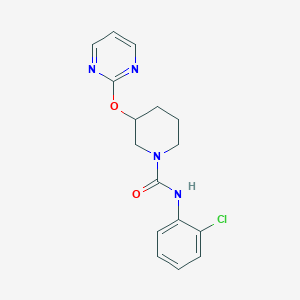

![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)
![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)
![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)